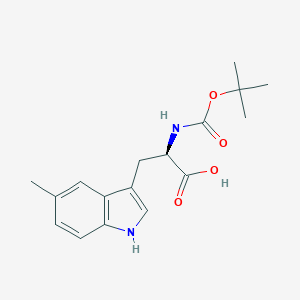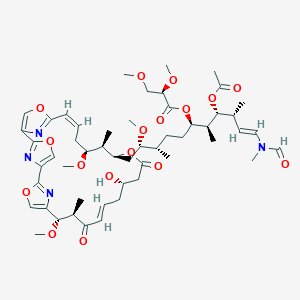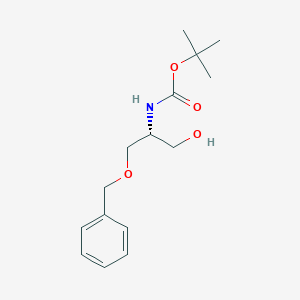
4-Chloro-2-(4-fluorophenyl)quinazoline
Overview
Description
- 4-Chloro-2-(4-fluorophenyl)quinazoline is a compound related to quinazoline derivatives, which have been studied for various synthetic routes and biological activities.
Synthesis Analysis
- The synthesis of related quinazoline derivatives involves multi-step procedures starting from different precursors. For example, Gong Ping (2005) synthesized a related compound through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester (Gong Ping, 2005).
- Other synthesis methods involve rapid synthetic methods, nucleophilic substitution reactions, and reduction reactions, as described by Yiqiang Ouyang et al. (2016) (Yiqiang Ouyang et al., 2016).
Molecular Structure Analysis
- The structure of synthesized quinazoline derivatives is often characterized by spectroscopic methods such as NMR, MS, and FT-IR. For example, the study by Zhixu Zhou et al. (2021) used these methods to characterize a similar compound (Zhixu Zhou et al., 2021).
Chemical Reactions and Properties
- Quinazoline derivatives participate in various chemical reactions, including substitution and cyclization, to form a range of heterocyclic structures, as illustrated in studies like Soňa Křupková et al. (2013) (Soňa Křupková et al., 2013).
Physical Properties Analysis
- The physical properties of quinazoline derivatives can be analyzed using techniques like X-ray diffraction, as in the study by Yue Sun et al. (2019), which provides insights into the crystal structure of similar compounds (Yue Sun et al., 2019).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of quinazoline derivatives are often studied through computational methods and molecular docking, as shown in the study by Qing-mei Wu et al. (2022) (Qing-mei Wu et al., 2022).
Scientific Research Applications
1. Therapeutic Agents in Urinary Bladder Cancer Therapy
- Application Summary: Quinazoline derivatives, including 4-Chloro-2-(4-fluorophenyl)quinazoline, are being explored as potential therapeutic agents in urinary bladder cancer therapy . These compounds constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .
- Results or Outcomes: The results of these studies are promising, with new quinazoline-based compounds being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
2. Enhancing Skin Barrier Functions
- Application Summary: A quinazoline derivative, SH-340, has been found to induce differentiation of keratinocytes and enhance skin barrier functions against Th2 cytokine-mediated signaling . This suggests potential applications in treating skin conditions like atopic dermatitis.
- Methods of Application: The synthesis of the quinazoline derivative involves dissolving 4-((3-chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl pivalate in N, N-dimethylformamide, adding K2CO3 at 0 °C, stirring for 10 min, then adding oxiran-2-ylmethyl 4-nitrobenzenesulfonate and stirring at 0 °C for 30 min more .
- Results or Outcomes: The quinazoline derivative SH-340 significantly increased factors for differentiation and skin barrier function, while inhibiting TSLP expression in a dose-dependent manner, both at the mRNA and protein levels . It also inhibited the phosphorylation of STAT6, a downstream signaling molecule of IL-4 and IL-13, in keratinocytes .
Future Directions
properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPPMRJZDRZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406089 | |
| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-fluorophenyl)quinazoline | |
CAS RN |
113242-33-4 | |
| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





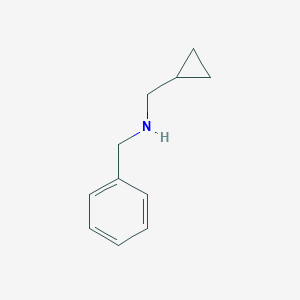

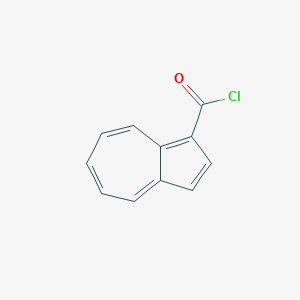

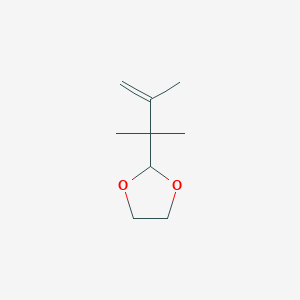
![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)
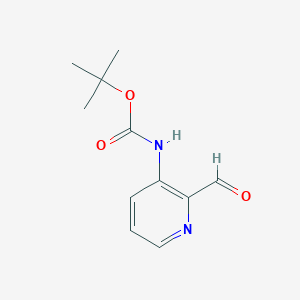
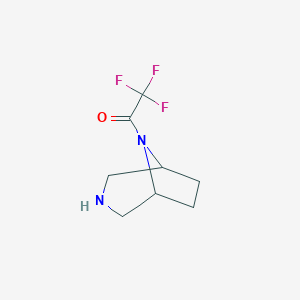
![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)
